Cas no 2228490-06-8 (tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate)

tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate
- tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate
- EN300-1873068
- 2228490-06-8
-
- インチ: 1S/C12H21N3O2/c1-12(2,3)17-11(16)14-9(8-13)10-6-5-7-15(10)4/h5-7,9H,8,13H2,1-4H3,(H,14,16)
- InChIKey: YLVKKHDAISOFNL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)C1=CC=CN1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 239.16337692g/mol
- どういたいしつりょう: 239.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873068-0.05g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1873068-0.25g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1873068-1.0g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1873068-0.1g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1873068-0.5g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1873068-10.0g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1873068-2.5g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1873068-5.0g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1873068-1g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1873068-10g |
tert-butyl N-[2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamate |
2228490-06-8 | 10g |
$5528.0 | 2023-09-18 |
tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamateに関する追加情報
Introduction to Tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate (CAS No. 2228490-06-8)
Tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate is a significant compound in the field of pharmaceutical chemistry, exhibiting a complex molecular structure that has garnered considerable attention for its potential applications. This compound, identified by the CAS number 2228490-06-8, is characterized by its unique functional groups and stereochemistry, which make it a valuable intermediate in the synthesis of various bioactive molecules.
The primary focus of this introduction is to delve into the chemical properties, synthesis methods, and emerging applications of tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate. By examining recent research findings and industrial trends, we aim to provide a comprehensive understanding of its role in modern drug development and chemical biology.
The molecular structure of this compound features a tert-butyl group, an amino group, and a carbamate moiety attached to a pyrrolidine ring. The presence of these functional groups not only influences its reactivity but also contributes to its biological activity. Specifically, the tert-butyl group enhances the compound's stability, while the amino group and carbamate moiety provide sites for further chemical modifications. These features make it an attractive candidate for use in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The pyrrolidine ring in tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate is particularly noteworthy, as it is a common structural motif in many biologically active substances. This ring system is known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities. Consequently, researchers have been exploring ways to incorporate this scaffold into new drug candidates.
The synthesis of tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. One common approach involves the reaction of 1-methylpyrrole with an appropriate carbamate precursor under controlled conditions. The introduction of the amino group and subsequent tert-butylation are critical steps that must be carefully monitored to avoid unwanted side reactions.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, catalytic processes and microwave-assisted reactions have been employed to streamline the synthesis while maintaining high selectivity. These improvements have not only reduced production costs but also opened up new possibilities for large-scale applications.
The potential applications of tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate extend beyond pharmaceuticals. In chemical biology, this compound serves as a valuable tool for studying enzyme mechanisms and interactions. Its structural features allow researchers to design substrates and inhibitors that can probe the function of target enzymes. This has led to significant insights into various biological pathways and has facilitated the development of new diagnostic tools.
In addition to its role in drug discovery, this compound has shown promise in materials science. The unique combination of functional groups makes it suitable for use in polymer chemistry and nanotechnology. For example, it can be incorporated into polymers to enhance their mechanical properties or used as a building block for designing novel materials with specific functionalities.
The safety and environmental impact of working with tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate are also important considerations. While it is not classified as a hazardous substance, proper handling procedures must be followed to ensure worker safety and minimize environmental impact. This includes using appropriate personal protective equipment and ensuring proper disposal of waste materials.
In conclusion, tert-butyl N-2-amino-1-(1-methyl-1H-pyrrol-2-y)ethylcarbamate (CAS No. 2228490-06-8) is a versatile compound with significant potential in pharmaceuticals, chemical biology, and materials science. Its unique molecular structure and functional groups make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow even further.
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